2-Morpholinothiazole

Descripción general

Descripción

2-Morpholinothiazole is a chemical compound .

Synthesis Analysis

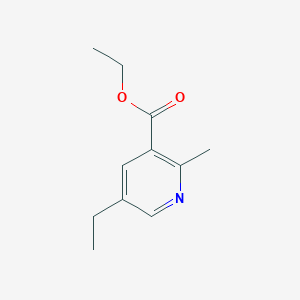

The synthesis of 2-Morpholinothiazole involves reactions with a variety of α-halocarbonyl compounds under Hantzsch reaction conditions . A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized .Molecular Structure Analysis

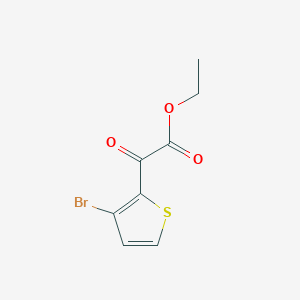

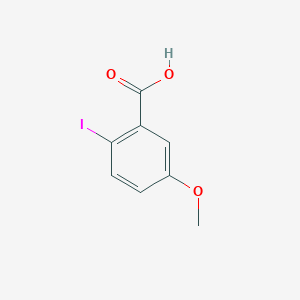

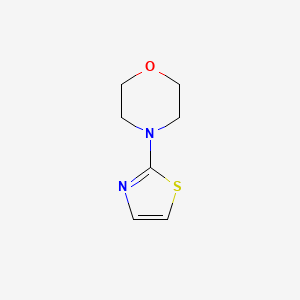

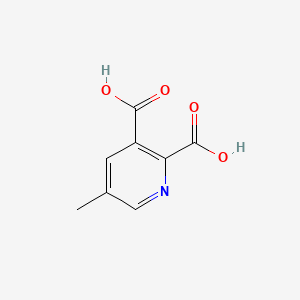

The molecular weight of 2-Morpholinothiazole is 170.24 . The InChI code is 1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 .Aplicaciones Científicas De Investigación

Anticancer Activity

2-Morpholinothiazole derivatives have been explored for their potential in cancer treatment. For instance, chalcone derivatives of 2-morpholinothiazole have shown promising results in inhibiting cancer cell proliferation . These compounds can be designed to target specific cancer cells, offering a pathway to more personalized and effective cancer therapies.

Antimicrobial Agents

Thiazole derivatives, including those with a 2-morpholinothiazole moiety, have been evaluated for their antimicrobial properties. They are found to be effective against a range of microbial strains, making them valuable in the development of new antibiotics and antiseptics .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is another area of interest. 2-Morpholinothiazole derivatives can be synthesized to enhance their ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-Alzheimer’s Agents

Research has indicated that certain thiazole derivatives may have applications in treating neurodegenerative diseases like Alzheimer’s. The modification of 2-morpholinothiazole compounds to interact with neurological pathways offers a potential avenue for therapeutic development .

Antidiabetic Applications

The structural modification of 2-morpholinothiazole has led to the creation of compounds with antidiabetic properties. These derivatives can play a role in regulating blood sugar levels and improving insulin sensitivity .

Antihypertensive Effects

2-Morpholinothiazole derivatives have been studied for their potential to act as antihypertensive agents. By affecting vascular smooth muscle function, these compounds could help in managing high blood pressure .

Hepatoprotective Activities

The liver-protective effects of thiazole derivatives are also being explored. Compounds based on 2-morpholinothiazole could aid in treating liver disorders by mitigating damage caused by toxins and other harmful agents .

Agricultural Chemicals

In the agricultural sector, 2-morpholinothiazole derivatives can be utilized to develop novel pesticides and fungicides. Their unique chemical properties allow them to combat plant diseases and pests effectively .

Safety and Hazards

Direcciones Futuras

A new series of skeletons 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized . The quantum mechanical computations compiled with experimental IR, 1H- and 13C-NMR spectral analysis supported the favorable product, which has a thiazole ring bearing the morpholinoimino moiety at position C−2 . All synthesized products were screened using the sulforhodamine B (SRB) assay for their cytotoxic properties against various cancer cell lines .

Mecanismo De Acción

Target of Action

2-Morpholinothiazole is a derivative of thiazole, a heterocyclic compound that has been found to have significant anticancer properties . The primary targets of 2-Morpholinothiazole are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.

Biochemical Pathways

2-Morpholinothiazole affects various biochemical pathways involved in cancer progression. Thiazole derivatives, like 2-Morpholinothiazole, have been found to exhibit a broad pharmacological spectrum . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The downstream effects of these affected pathways likely contribute to the overall anticancer activity of 2-Morpholinothiazole.

Result of Action

The result of 2-Morpholinothiazole’s action is the inhibition of cancer cell proliferation. In vitro studies have shown that 2-Morpholinothiazole and its analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This leads to a decrease in the survival and proliferation of these cancer cells, thereby exerting its anticancer effects.

Propiedades

IUPAC Name |

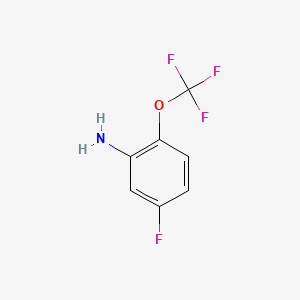

4-(1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSGLIXDBAERBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573122 | |

| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinothiazole | |

CAS RN |

21429-06-1 | |

| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the solvatochromic properties of 5-dicyanovinyl and 5-tricyanovinyl-substituted 2-morpholinothiazoles?

A: Research indicates that introducing 5-dicyanovinyl and 5-tricyanovinyl groups to 2-morpholinothiazole derivatives leads to significant solvatochromic behavior. [] These compounds exhibit varying absorption and emission spectra depending on the solvent polarity. This property makes them potentially valuable in applications like fluorescent probes and sensors.

Q2: Can 2-morpholinothiazole be used as a scaffold for developing selective PI3Kβ inhibitors?

A: Yes, studies demonstrate that incorporating a 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid or amide moiety can lead to potent and selective inhibition of PI3Kβ. [] This suggests that 2-morpholinothiazole can serve as a promising scaffold for developing novel PI3Kβ inhibitors with potential therapeutic applications.

Q3: How does modifying the structure of 2-morpholinothiazole derivatives with chalcone moieties influence their anticancer activity?

A: While the provided abstract lacks specific details, it highlights that incorporating chalcone derivatives into the oxazol-4-yl)-2-morpholinothiazole framework has been explored for anticancer activity. [] Further research is necessary to elucidate the structure-activity relationship and understand how specific structural modifications impact potency and selectivity against cancer cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)